2-Ethyl-3-methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of heterocyclic compounds It features a benzimidazole core fused with a pyridine ring, and a phenylpiperazine moiety attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a suitable reagent to form the pyrido[1,2-a]benzimidazole core. The phenylpiperazine moiety is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYL-3-METHYL-1-[4-(2-PHENOXYETHYL)-1-PIPERAZINYL]PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 2-ETHYL-3-METHYL-1-(1-PIPERAZINYL)PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 2-ETHYL-3-METHYL-1-[4-(2-PYRIDINYL)-1-PIPERAZINYL]PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE .
Uniqueness
2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, such as the presence of the phenylpiperazine moiety and the cyanide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H25N5 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H25N5/c1-3-20-18(2)21(17-26)24-27-22-11-7-8-12-23(22)30(24)25(20)29-15-13-28(14-16-29)19-9-5-4-6-10-19/h4-12H,3,13-16H2,1-2H3 |
InChI Key |
RKRNBIHXAMSDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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